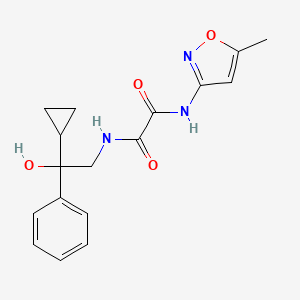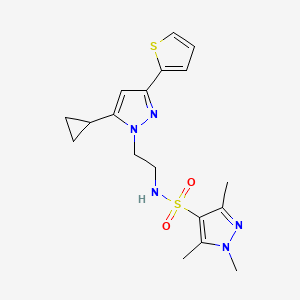
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A chemical compound’s description often includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing sulfonamide derivatives, highlighting their potential in various biological activities. For instance, Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and investigated their in vitro inhibition on human carbonic anhydrase isoenzymes I and II, showing significant inhibitory activity which suggests potential applications in managing conditions associated with these enzymes (Nurgün Büyükkıdan et al., 2017). Similarly, Küçükgüzel et al. (2013) synthesized novel derivatives of celecoxib, a well-known sulfonamide, to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of sulfonamide derivatives in therapeutic development (Ş. Küçükgüzel et al., 2013).
Potential Biological Activities
Research into sulfonamide derivatives has also explored their potential in treating various diseases. Mert et al. (2014) examined the antiproliferative activities of pyrazole-sulfonamide derivatives against cancer cell lines, finding some compounds with promising activity, suggesting the potential of sulfonamides in cancer therapy (Samet Mert et al., 2014). Another study by Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, further underscoring the potential of sulfonamide derivatives in oncology (S. M. Gomha et al., 2016).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information.
Orientations Futures
This involves considering potential future research directions. For example, if the compound is a drug, future directions could include clinical trials or the development of new formulations.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you would typically look up this information in scientific literature or databases. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S2/c1-12-18(13(2)22(3)20-12)27(24,25)19-8-9-23-16(14-6-7-14)11-15(21-23)17-5-4-10-26-17/h4-5,10-11,14,19H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQSPIGJYTZWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2607243.png)
![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)
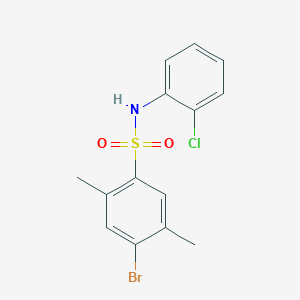
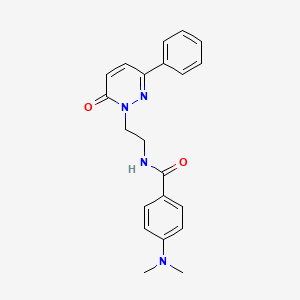
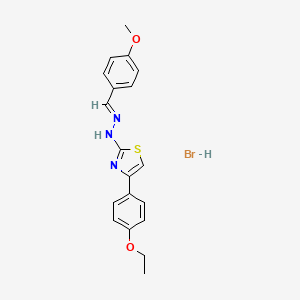
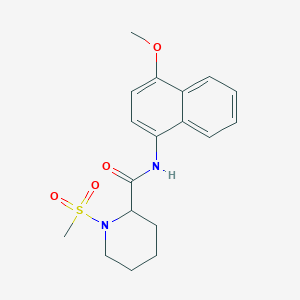
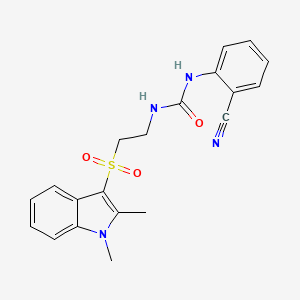
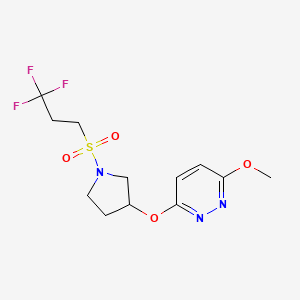
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)
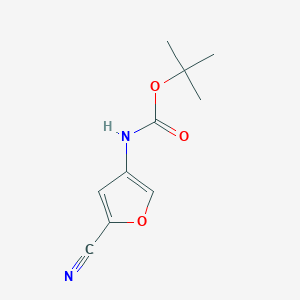
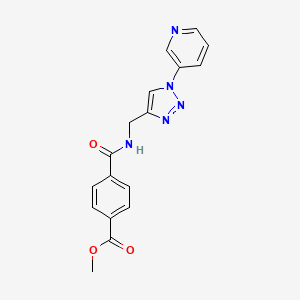
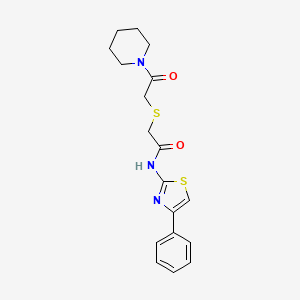
![1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2607262.png)
